Product packaging for 6-Chloro-4-methoxyquinazoline(Cat. No.:)

6-Chloro-4-methoxyquinazoline

Cat. No.: B11901415
M. Wt: 194.62 g/mol
InChI Key: JWWYLPMDGKGARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinazoline (B50416) Heterocyclic System in Medicinal Chemistry

The quinazoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, represents a cornerstone in the field of medicinal chemistry. This structural motif is considered a "privileged structure" because its framework allows for versatile interactions with a wide array of biological targets. The stability of the quinazolinone nucleus has encouraged medicinal chemists to synthesize numerous derivatives, leading to the discovery of compounds with significant therapeutic potential. ontosight.ai

The pharmacological importance of quinazolines is exceptionally broad, with derivatives demonstrating a wide spectrum of biological activities. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, antiviral, and analgesic properties. researchgate.net The ability of the quinazoline core to be readily modified at various positions allows for the fine-tuning of its pharmacological profile, enabling researchers to optimize efficacy and selectivity through structure-activity relationship (SAR) studies. This adaptability has made the quinazoline system a fertile ground for the development of novel therapeutic agents targeting enzymes, receptors, and other biomolecules involved in disease pathways. researchgate.net

Contextualizing 6-Chloro-4-methoxyquinazoline within Contemporary Chemical and Biological Research

This compound is a specific derivative of the pharmacologically significant quinazoline scaffold. While this particular isomer is not as extensively documented in scientific literature as its counterpart, 4-Chloro-6-methoxyquinazoline, its chemical structure suggests a distinct role in synthetic and medicinal chemistry. The compound's utility is derived from the specific placement of its functional groups: a methoxy (B1213986) group at the 4-position and a chloro group at the 6-position.

The methoxy group at the 4-position (a lactim ether) is a key feature. In related quinazoline derivatives, this group can undergo nucleophilic displacement, allowing for the introduction of various other functional groups, although it is generally less reactive than a chloro substituent at the same position. tandfonline.comzenodo.org This reaction is a common strategy for synthesizing libraries of new compounds for biological screening. The presence of the methoxy group also influences the molecule's solubility and electronic properties.

The chloro substituent at the 6-position on the benzene portion of the ring system is also significant. Halogen atoms at this position are known to modulate the electronic landscape of the molecule and can be critical for biological activity. They can participate in halogen bonding with biological targets or serve as a handle for further synthetic modifications, such as cross-coupling reactions. For instance, the presence of a bromine atom at the 6-position in similar quinazolines has been shown to augment steric bulk for selective binding to protein targets.

Therefore, this compound represents a valuable, albeit under-explored, building block. Its unique substitution pattern offers potential for the synthesis of novel quinazoline derivatives that are not readily accessible from more common isomers. Its role in contemporary research is that of a potential intermediate for creating new chemical entities with tailored pharmacological profiles for drug discovery programs.

Data Table for 4-Chloro-6-methoxyquinazoline (Isomer)

Note: Specific experimental data for this compound is not widely available in published literature. The following table provides data for the well-documented isomer, 4-Chloro-6-methoxyquinazoline, for contextual and comparative purposes.

PropertyValueSource(s)
CAS Number 50424-28-7 sigmaaldrich.comcymitquimica.com
Molecular Formula C₉H₇ClN₂O sigmaaldrich.comcymitquimica.com
Molecular Weight 194.62 g/mol sigmaaldrich.com
Appearance White to off-white crystal chemimpex.com
Melting Point 103 - 115 °C chemimpex.com
IUPAC Name 4-chloro-6-methoxyquinazoline sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B11901415 6-Chloro-4-methoxyquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWYLPMDGKGARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 6-chloro-4-methoxyquinazoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons are observed. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the quinazoline (B50416) core.

The aromatic protons on the benzene (B151609) ring portion of the quinazoline system typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. libretexts.org The exact chemical shifts and coupling patterns (singlets, doublets, etc.) are dictated by their position relative to the chloro and methoxy groups and the nitrogen atoms in the pyrimidine (B1678525) ring. The methoxy group protons (-OCH₃) characteristically appear as a sharp singlet further upfield, typically around δ 4.0 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Reference
Aromatic-H7.15 - 8.71m rsc.orgechemi.com
Methoxy-H (-OCH₃)~4.05s echemi.com

Note: The chemical shifts are reported in parts per million (ppm) relative to a standard reference, and multiplicity is denoted as s (singlet) and m (multiplet). The specific values can vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment.

The aromatic carbons of the quinazoline ring system typically resonate in the range of δ 110-160 ppm. oregonstate.edu The carbon atom attached to the electron-withdrawing chlorine atom will be deshielded and appear at a higher chemical shift, while the carbon of the methoxy group will be found further upfield, typically around δ 55 ppm. The quaternary carbons, those without any attached protons, often exhibit weaker signals. oregonstate.edu

Table 2: Representative ¹³C NMR Spectral Data for this compound and Derivatives

Carbon Assignment Chemical Shift (δ, ppm) Reference
Aromatic-C101 - 167 rsc.org
Methoxy-C (-OCH₃)~54 rsc.org

Note: Chemical shifts are in ppm. The specific values can vary based on the solvent and instrument frequency.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons.

HSQC spectra correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

These 2D NMR experiments are crucial for confirming the substitution pattern on the quinazoline ring of this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which allows for the confirmation of its molecular formula (C₉H₇ClN₂O). uni.lu The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in a roughly 3:1 ratio.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecule breaks apart in a predictable manner. Analysis of these fragment ions can help to confirm the presence of the methoxy group and the chloro-substituted quinazoline core.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular FormulaC₉H₇ClN₂O uni.lu
Monoisotopic Mass194.02469 Da uni.lu
Predicted [M+H]⁺195.03197 uni.lu

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.

Key vibrational modes include:

C-H stretching from the aromatic ring and the methoxy group, typically observed in the 2850-3100 cm⁻¹ region. libretexts.org

C=N and C=C stretching vibrations from the quinazoline ring system, which appear in the 1500-1620 cm⁻¹ range. rsc.org

C-O stretching of the methoxy group, which gives a strong absorption band around 1200-1300 cm⁻¹.

C-Cl stretching , which is typically found in the fingerprint region of the spectrum, below 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound and Related Compounds

Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch3011 - 3099 rsc.org
Aliphatic C-H Stretch2834 - 2955 rsc.org
C=N / C=C Stretch1579 - 1620 rsc.org
C-O Stretch1210 - 1320 libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic quinazoline system. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the ring. The extended conjugation of the quinazoline ring system typically results in strong absorptions in the UV region.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, bond lengths, bond angles, and the intermolecular interactions that dictate the crystal packing. However, a thorough review of available scientific literature reveals a lack of specific X-ray crystallographic studies conducted directly on the compound this compound.

While the Crystallography Open Database and various research publications contain structural data for numerous quinazoline derivatives, no entries correspond specifically to this compound ugr.es. Crystallographic analyses have been performed on closely related but structurally distinct molecules. For instance, studies on compounds like 6-bromo-4-methoxyquinazoline (B1507298) , 4-chloro-6,7-dimethoxyquinazoline (B18312) , and more complex derivatives such as 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline have been reported researchgate.netresearchgate.net. These studies confirm the generally planar nature of the quinazoline core and detail the influence of various substituents on the crystal packing researchgate.net.

In the absence of direct experimental data for this compound, a detailed analysis of its specific solid-state architecture and crystal packing remains speculative. To provide the requested detailed research findings and data tables, a dedicated single-crystal X-ray diffraction experiment on this compound would be required.

Computational Chemistry and in Silico Studies of 6 Chloro 4 Methoxyquinazoline Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-chloro-4-methoxyquinazoline analogues, docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets.

For instance, derivatives of the quinazoline (B50416) scaffold have been investigated as potential inhibitors of various kinases and other enzymes implicated in diseases like cancer. Docking simulations can predict the binding affinities and interaction patterns of these analogues with target proteins. These studies often reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that stabilize the ligand-protein complex. For example, docking studies of quinazoline derivatives with the anti-apoptotic protein Bcl-2 have been performed to understand their potential as anticancer agents. nih.gov The quinazoline core can serve as a scaffold that positions various substituents to interact with specific residues in the target's binding pocket.

In a study on quinazoline analogues, docking simulations were used to identify key binding interactions within the active sites of mutant Epidermal Growth Factor Receptor (EGFR). researchgate.net The results of such simulations, often presented as binding energy scores, help in ranking compounds and prioritizing them for synthesis and biological evaluation. For example, a lower binding energy generally indicates a more stable protein-ligand complex.

Table 1: Example of Molecular Docking Results for Quinazoline Derivatives

Compound/AnalogueTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Analogue A EGFR-8.5Met793, Leu718, Cys797
Analogue B Bcl-2-7.9Asp99, Phe63, Arg105
Analogue C Src Kinase-9.2Thr338, Met341, Asp404

Note: This table is illustrative and based on typical findings in molecular docking studies of quinazoline derivatives.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of molecules. crimsonpublishers.com These methods are used to calculate various molecular properties that are crucial for understanding the behavior of this compound and its analogues.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. schrodinger.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. schrodinger.comajchem-a.com

For quinazoline derivatives, DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. physchemres.org A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. For example, the HOMO is often localized on the electron-rich parts of the quinazoline ring system, while the LUMO may be distributed over the entire conjugated system. rsc.org

Table 2: Frontier Orbital Energies and Energy Gap for a Hypothetical this compound Analogue

ParameterEnergy (eV)
HOMO Energy -6.2
LUMO Energy -1.8
Energy Gap (ΔE) 4.4

Note: These values are representative and would be determined for specific analogues using DFT calculations. researchgate.netresearchgate.net

Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org They are invaluable for predicting the sites of electrophilic and nucleophilic attack. crimsonpublishers.com In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound analogues, MEP maps can highlight the reactivity of different parts of the molecule. For instance, the nitrogen atoms in the quinazoline ring and the oxygen atom of the methoxy (B1213986) group are typically regions of negative potential, making them potential sites for hydrogen bonding or interaction with electrophiles. researchgate.netwalisongo.ac.id The map can also show the influence of the electron-withdrawing chlorine atom on the charge distribution.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Binding Stability

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational flexibility of this compound analogues and the stability of their complexes with biological targets. nih.gov

Structure-Based Drug Design Principles Applied to this compound Derivatives

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize ligands. lookchem.com For this compound derivatives, SBDD principles are extensively applied to develop potent and selective inhibitors.

The process typically begins with the identification of a target protein and the determination of its 3D structure, often through X-ray crystallography or NMR spectroscopy. Molecular docking and other computational methods are then used to predict how analogues of this compound might bind to the target. nih.gov This information guides the design of new derivatives with modified substituents at various positions of the quinazoline scaffold to enhance binding affinity and selectivity. For example, different functional groups can be introduced to exploit specific pockets or interact with key residues in the active site. This iterative cycle of design, synthesis, and biological testing, informed by computational insights, has been successful in developing optimized quinazoline-based therapeutic agents. semanticscholar.org

Biological Activity and Mechanistic Investigations of 6 Chloro 4 Methoxyquinazoline Derivatives in Vitro and Preclinical

Anti-proliferative and Cytotoxic Activities in Various Cancer Cell Lines

Numerous studies have demonstrated the potent anti-proliferative and cytotoxic effects of 6-chloro-4-methoxyquinazoline derivatives against a variety of human cancer cell lines. The core quinazoline (B50416) structure, featuring a chlorine atom at the 6-position and a methoxy (B1213986) group at the 4-position, serves as a versatile scaffold for the synthesis of compounds with significant anti-tumor potential.

The cytotoxic potential of these derivatives is often evaluated using standard in vitro assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric used to quantify this activity.

For instance, a series of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives were synthesized and evaluated for their cytotoxic potential against HCT116 (colon cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these derivatives ranged from 5.64 ± 0.68 to 23.18 ± 0.45 μM. semanticscholar.orgnih.gov One of the most potent compounds in this series, compound (18B), exhibited significant cytotoxicity. semanticscholar.orgnih.gov

In another study, novel sulphonamide-bearing methoxyquinazolinone derivatives were synthesized and tested against A549 (lung cancer), HepG-2, LoVo (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov Compounds 6 and 10 from this series showed notable activity against all tested cancer cell lines. nih.gov Specifically, the 2-tolylthioacetamide derivative 6 displayed IC50 values of 20.17, 22.64, 45.57, and 51.50 µM against MCF-7, LoVo, HepG2, and A549 cells, respectively. nih.gov The 3-ethyl phenyl thioacetamide (B46855) derivative 10 also demonstrated good cytotoxic potency with IC50 values of 20.91 µM (MCF-7), 22.30 µM (LoVo), 42.29 µM (HepG2), and 48.00 µM (A549). nih.gov

Furthermore, certain 6-bromo-4-methoxyquinazoline (B1507298) derivatives have shown cytotoxic effects against MCF-7 and SW480 (colon cancer) cell lines, with some derivatives displaying IC50 values as low as 15.85 µM against MCF-7 cells. The introduction of a 4-anilinoquinazoline (B1210976) moiety has also been a successful strategy, with compounds 8a , 8d , and 8f showing potent anticancer activities against the A431 human carcinoma cell line, with IC50 values of 1.78 µM, 8.25 µM, and 7.18 µM, respectively. tbzmed.ac.ir

Table 1: Anti-proliferative Activity of this compound Derivatives

Compound Cell Line IC50 (µM)
Derivative Series HCT116 5.64 - 23.18
Derivative Series HepG2 5.64 - 23.18
Compound 6 MCF-7 20.17
Compound 6 LoVo 22.64
Compound 6 HepG2 45.57
Compound 6 A549 51.50
Compound 10 MCF-7 20.91
Compound 10 LoVo 22.30
Compound 10 HepG2 42.29
Compound 10 A549 48.00
Compound 8a A431 1.78
Compound 8d A431 8.25
Compound 8f A431 7.18

Data sourced from multiple studies investigating the cytotoxic effects of various this compound derivatives.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism by which this compound derivatives exert their anti-proliferative effects is through the induction of apoptosis, or programmed cell death, and modulation of the cell cycle.

Studies have shown that these compounds can trigger apoptosis in cancer cells, leading to characteristic morphological changes such as cell shrinkage, membrane blebbing, and nuclear fragmentation. nih.gov For example, compound (18B), a 4,7-disubstituted 8-methoxyquinazoline derivative, was found to induce apoptosis in HCT116 and HepG2 cells. semanticscholar.orgnih.gov This was confirmed by Hoechst 33342 staining, which revealed nuclear condensation and fragmentation, and Annexin V/PI staining, which indicated the externalization of phosphatidylserine, a hallmark of early apoptosis. nih.gov

In addition to inducing apoptosis, these derivatives can also modulate the cell cycle, often causing an arrest at specific phases, thereby preventing cell division. For instance, a novel quinazoline derivative, compound 17 , was shown to induce cell cycle arrest at the pre-G1 and G1 phases in MCF-7 cells. researchgate.net In MDA-MB-231 breast cancer cells, the same compound caused an arrest at the pre-G1 and S phases. researchgate.net Similarly, certain sulphonamide-bearing quinazolinone derivatives, compounds 6 and 10 , led to a concentration-dependent accumulation of cells in the sub-G1 phase in breast cancer (MCF-7) cells, indicative of apoptosis. nih.govresearchgate.net Another study on quinazoline sulfonamide derivatives revealed that compounds 4d and 4f arrested the cell cycle at the G1 phase in MCF-7 cells. nih.gov

Mechanistically, the induction of apoptosis by these compounds is often linked to the regulation of key proteins involved in the apoptotic cascade. For example, some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins such as p53 and Bax, as well as effector caspases like caspase-7. nih.govresearchgate.net

Impact on Cell Migration and Invasion (In Vitro)

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. frontiersin.org Preclinical in vitro studies have investigated the potential of this compound derivatives to inhibit these processes.

Wound healing assays and transwell migration assays are common in vitro methods used to assess cell migration and invasion. frontiersin.org In a wound healing assay, a "scratch" is made in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is monitored over time. The transwell invasion assay utilizes a Boyden chamber with a matrigel-coated membrane, which mimics the extracellular matrix, to assess the invasive capacity of cancer cells. frontiersin.org

One study demonstrated that a potent 4,7-disubstituted 8-methoxyquinazoline derivative, compound (18B), effectively inhibited cell migration in both HCT116 and HepG2 cells in an in vitro wound healing assay. semanticscholar.orgnih.gov This suggests that beyond their cytotoxic effects, these compounds may also interfere with the cellular machinery responsible for cell motility, a crucial aspect of cancer progression. nih.gov Furthermore, some vandetanib (B581) derivatives, which are based on a 4-anilinoquinazoline scaffold, have been shown to impact the expression of genes like VEGF, which plays a role in tumor invasion and migration. mdpi.com

Enzyme Inhibition Profiles of this compound Derivatives

The biological activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Kinases, in particular, are a major focus of inhibition for this class of compounds.

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

A significant number of this compound derivatives have been designed and synthesized as inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comtbzmed.ac.ir Both EGFR and VEGFR-2 are key players in signaling pathways that drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). tandfonline.com The concurrent inhibition of both of these receptors is considered a promising strategy in cancer therapy. tandfonline.comtbzmed.ac.ir

The quinazoline scaffold is a well-established pharmacophore for EGFR and VEGFR-2 inhibition, with the ability to bind to the ATP-binding site of the kinase domain. mdpi.comtbzmed.ac.ir For example, a novel 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one compound, compound 6 , was identified as a potent inhibitor of both VEGFR2 and EGFR, with IC50 values of 98.1 nM and 106 nM, respectively. nih.gov

Vandetanib, an approved drug, is a 4-anilinoquinazoline derivative that acts as a dual inhibitor of EGFR and VEGFR-2. tandfonline.com Many new derivatives have been developed based on this structure. For instance, a series of vandetanib derivatives containing nitroimidazole groups were designed as tyrosine kinase inhibitors, with some compounds showing excellent EGFR inhibitory activities. mdpi.com Another study reported 2-chloro-4-anilinoquinazoline derivatives as dual inhibitors of VEGFR and EGFR. nih.gov

Table 2: Tyrosine Kinase Inhibition by this compound Derivatives

Compound Target Kinase IC50
Compound 6 VEGFR-2 98.1 nM
Compound 6 EGFR 106 nM
Vandetanib VEGFR-2 40 nM
Vandetanib EGFR 500 nM

Data illustrates the potent inhibitory activity of select derivatives against key tyrosine kinases.

Inhibition of Other Kinase Targets (e.g., Src, Abl, PI3K/mTOR)

Beyond EGFR and VEGFR-2, derivatives of the this compound scaffold have been investigated for their inhibitory activity against other important kinase targets involved in cancer signaling pathways. These include Src and Abl kinases, as well as the PI3K/mTOR pathway.

In one study, novel 2-chloro-4-anilino-quinazoline derivatives were tested as inhibitors of Src and Abl kinases. Derivatives bearing a 2-methyl piperidine (B6355638) moiety attached to the quinazoline ring were identified as the most potent dual Src/Abl kinase inhibitors. ekb.eg

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Research has shown that some quinazolin-4-one derivatives can downregulate EGFR and its downstream effectors, including PI3K, AKT, and mTOR. researchgate.net For instance, compound 17 , a potent quinazolin-4-one derivative, was found to induce a significant decrease in the expression of PI3K, AKT, and mTOR in MCF-7 cells. researchgate.net

Inhibition of DNA Gyrase and Topoisomerase IV

While kinase inhibition is a primary mechanism of action for many this compound derivatives, some have also been explored as inhibitors of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, making them attractive targets for the development of new antibacterial agents. nih.govresearchgate.net

DNA gyrase and topoisomerase IV are both type II topoisomerases that manage the topological state of DNA within the bacterial cell. frontiersin.orgmdpi.com Quinolones are a well-known class of antibacterial agents that trap these enzymes on DNA, leading to double-strand breaks and cell death. nih.gov

Novel (non-fluoroquinolone) inhibitors of bacterial type II topoisomerases (NBTIs) are an emerging class of antibacterial agents. nih.gov Within this area, a series of novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been developed and optimized as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov One compound from this series, compound 14 , demonstrated excellent in vitro activity against S. aureus with a MIC90 of 0.125 μg/mL. nih.gov Enhanced inhibition of Topoisomerase IV was correlated with improved activity in resistant S. aureus strains. nih.gov While these are quinoline (B57606) derivatives, the structural similarity and the exploration of the methoxy-substituted core highlight the versatility of this chemical space in targeting topoisomerase enzymes.

Thymidylate Enzyme Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. nih.gov The inhibition of this enzyme can lead to a depletion of the nucleotide pool, thereby halting cell division and proliferation, making it a prime target for anticancer therapies. nih.gov While direct evidence for this compound derivatives as thymidylate synthase inhibitors is still emerging, the broader class of quinazoline derivatives has been recognized for this potential. ekb.egresearchgate.net Some quinazoline-based compounds have been designed as TS inhibitors, demonstrating significant antiproliferative activity. medchemexpress.com For instance, certain derivatives have shown potent inhibition of TS with IC50 values in the micromolar range. medchemexpress.com The mechanism often involves the formation of a stable ternary complex with the enzyme and its cofactor, effectively blocking its catalytic activity. medchemexpress.com The structural features of the quinazoline scaffold allow for its development as a potential inhibitor of thymidylate synthase. nih.gov

Modulation of Intracellular Signaling Pathways

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of various cancers. researchgate.netmdpi.com A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which drives the expression of target genes involved in cell proliferation and survival. researchgate.netsemanticscholar.org

Recent studies have identified 4,7-disubstituted 8-methoxyquinazoline derivatives as potent inhibitors of the β-catenin/TCF4 signaling pathway. researchgate.netnih.gov These compounds were designed to disrupt the protein-protein interaction between β-catenin and TCF4. researchgate.netnih.gov Mechanistic studies revealed that these derivatives downregulate the expression of both β-catenin and TCF4 proteins, as well as the mRNA levels of downstream target genes like c-MYC and Cyclin D1 in cancer cell lines. researchgate.netsemanticscholar.orgnih.gov

One of the most potent compounds in a synthesized series, Compound 18B , demonstrated significant cytotoxic activity against various cancer cell lines, including those of the colon, liver, and gallbladder, with IC50 values in the low micromolar range. researchgate.netnih.govnih.gov This compound was also shown to induce apoptosis and inhibit cell migration in cancer cells. researchgate.netnih.govnih.gov

Table 1: Cytotoxic Activity of Compound 18B

Cell Line Cancer Type IC50 (µM)
HCT116 Colon Cancer 5.64 ± 0.68
HepG2 Liver Cancer 23.18 ± 0.45

This table showcases the potent cytotoxic effects of Compound 18B on various cancer cell lines through the inhibition of the Wnt/β-catenin/TCF4 signaling pathway.

Derivatives of this compound have been shown to interfere with crucial cell survival pathways, primarily through the inhibition of various protein kinases. Kinases are key regulators of cell signaling, and their dysregulation is a common feature of cancer. evitachem.com The quinazoline scaffold serves as a valuable pharmacophore for the design of kinase inhibitors. evitachem.com

These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby preventing their proliferation. evitachem.com For example, certain quinazoline derivatives have demonstrated the ability to inhibit kinases involved in cell signaling pathways that control cell growth and survival. evitachem.com The specific substitutions on the quinazoline ring play a critical role in determining the potency and selectivity of these kinase inhibitors.

Antimicrobial and Anti-inflammatory Potentials

The quinazoline scaffold is not only a promising framework for anticancer agents but also exhibits potential as a source of antimicrobial and anti-inflammatory drugs. ekb.egontosight.ai Various quinazoline derivatives have been synthesized and evaluated for their activity against a range of pathogenic microorganisms, including bacteria and fungi. researchgate.net For instance, certain quinazoline-triazole hybrids have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net

In addition to their antimicrobial properties, some quinazoline derivatives have demonstrated anti-inflammatory effects. nih.gov They can modulate inflammatory pathways, potentially by inhibiting enzymes or receptors involved in the inflammatory response. One study highlighted that certain samples containing quinazoline-like structures were able to suppress nitric oxide (NO) production in macrophage cell lines, a key indicator of anti-inflammatory activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the quinazoline core influence the compound's therapeutic efficacy. ijcce.ac.ir

The position and nature of substituents on the quinazoline ring are critical determinants of biological activity. ijcce.ac.ir

Position 4: The chloro group at the 4-position is a key feature, enhancing the electrophilicity of the molecule and facilitating nucleophilic substitution reactions. This reactivity is often exploited in the synthesis of more complex and potent derivatives. Replacing the chloro group with other functionalities, such as an amino group, can significantly alter the compound's biological profile. nih.gov

Position 6: The substituent at the 6-position has been shown to be crucial for activity. For instance, in the context of epidermal growth factor receptor (EGFR) tyrosine kinase inhibition, derivatives with substituents at the 6-position were found to be more potent than their 7-position isomers. The presence of a methoxy group at this position is often preferred for maintaining or enhancing activity. ijcce.ac.ir Halogen substitutions, such as bromine at the C6 position, have also been shown to enhance antitumor activity.

Position 7: While the 6-position appears to be more restrictive to modifications, a wider range of substituents at the 7-position, including neutral, basic, and heteroaromatic side chains, can result in potent compounds. ijcce.ac.ir For example, introducing an aminoalkylether group at this position has been a successful strategy in developing inhibitors of the β-catenin/TCF4 pathway. researchgate.net

Anilino Substituents: In the case of 4-anilinoquinazoline derivatives, the substitution pattern on the aniline (B41778) ring is also critical. ijcce.ac.ir Electron-withdrawing groups like chlorine or bromine at the C-3' and C-4' positions, and smaller substituents like fluorine or hydrogen at the ortho position, are generally preferred for potent inhibitory activity against receptor tyrosine kinases. ijcce.ac.ir

Table 2: Mentioned Compounds

Compound Name
This compound
Compound 18B (4N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-8-methoxy-7-[3-(4-methyl-1-piperazinyl)- propoxy]quinazolin-4-amine)
c-MYC
Cyclin D1
β-catenin
TCF4 (T-cell factor 4)
Thymidylate synthase
Escherichia coli
Staphylococcus aureus

Stereochemical Considerations and Efficacy

The stereochemical arrangement of atoms in quinazoline derivatives is a critical determinant of their biological efficacy. While specific research focusing exclusively on the stereoisomers of this compound is not extensively detailed, the principles of stereochemistry are fundamental in the broader class of quinazoline-based inhibitors. The three-dimensional structure of these molecules dictates how they fit into the chiral binding sites of biological targets, such as the ATP-binding pocket of protein kinases.

For many quinazoline derivatives, particularly those developed as kinase inhibitors, one enantiomer often exhibits significantly greater potency than the other. This is because the target's active site has a specific spatial geometry, and only the correctly oriented stereoisomer can establish the key interactions—like hydrogen bonds and hydrophobic contacts—required for potent inhibition. An incorrect stereoisomer may face steric clashes or be unable to align its functional groups optimally, resulting in a dramatic loss of activity. For example, in the development of 4-[(3-chloro-4-fluorophenyl)amino]quinazoline derivatives, specific stereoisomers, such as the (S)-enantiomer for a tetrahydrofuran-2-ylmethoxy substituent, are often specified to ensure optimal pharmacological properties. google.com This highlights the necessity of synthesizing and evaluating stereochemically pure compounds to maximize therapeutic efficacy and minimize potential off-target effects.

Comparative Biological Evaluation with Structurally Analogous Quinazoline Compounds

To understand the structure-activity relationships (SAR) of this compound derivatives, it is essential to compare their biological activities with structurally analogous compounds. Such comparisons illuminate how different substituents on the quinazoline scaffold influence their therapeutic potential, particularly as anticancer agents.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.commdpi.com Research has shown that replacing the 4-methoxy group of a quinazoline core with various substituted anilino groups can yield potent cytotoxic agents. mdpi.comijcce.ac.ir The nature and position of substituents on both the quinazoline ring and the aniline moiety significantly impact activity.

For instance, structure-activity relationship studies on 4-anilinoquinazolines reveal that substitutions at the C-6 and C-7 positions of the quinazoline core, as well as on the C-3' and C-4' positions of the aniline ring, are crucial for potency. ijcce.ac.ir The presence of small, lipophilic, and electron-withdrawing groups often enhances activity. ijcce.ac.ir

A study evaluating a series of novel 4-anilinoquinazoline derivatives for their cytotoxic effects against various cancer cell lines provides concrete data for comparison. The compounds, which share the quinazoline core but differ in their substitution patterns, were tested against A431 (human epidermoid carcinoma) and HU02 (normal human fibroblast) cell lines, with the well-known EGFR inhibitor erlotinib (B232) used as a reference.

Table 1: Comparative Cytotoxic Activity (IC50) of Structurally Analogous Quinazoline Derivatives

CompoundSubstituent at C-74-Anilino SubstituentIC50 on A431 Cells (µM)
8a Diethylamine (B46881)4-Bromo-2-fluoroaniline (B1266173)2.62
8b Diethylamine3-Chloro-4-fluoroaniline5.67
8c Diethylamine3-Ethynylaniline12.33
8d Diethylamine3-Chloro-4-(3-fluorobenzyloxy)aniline10.23
Erlotinib N/A (Reference)N/A (Reference)4.81
Data sourced from a study on the design and cytotoxic evaluation of novel 4-anilinoquinazoline derivatives. ijcce.ac.ir

The data indicate that compound 8a , with a diethylamine side chain at C-7 and a 4-bromo-2-fluoroaniline at C-4, exhibited the most potent cytotoxic activity, surpassing that of the reference drug erlotinib. ijcce.ac.ir The higher potency of 8a was attributed to the flexibility and lipophilicity of the diethylamine group and the specific halogen substitution on the aniline ring. ijcce.ac.ir These comparative evaluations are indispensable for rationally designing next-generation quinazoline inhibitors with improved efficacy.

Medicinal Chemistry and Therapeutic Development Prospects

Role of 6-Chloro-4-methoxyquinazoline as a Versatile Synthetic Building Block in Drug Discovery

This compound is a highly valued intermediate in organic synthesis and medicinal chemistry, primarily due to its reactive chloro and methoxy (B1213986) groups. chemimpex.com These functional groups allow for a wide array of chemical modifications, making it an essential building block for constructing more complex molecules. chemimpex.comcymitquimica.com The chloro group at the 6-position enhances the electrophilicity of the quinazoline (B50416) core, facilitating nucleophilic substitution reactions, a common strategy in the synthesis of new drug candidates. This reactivity allows for the introduction of various substituents to explore structure-activity relationships (SAR).

The versatility of this compound is evident in its use in the synthesis of a diverse range of bioactive compounds. It serves as a key precursor in the development of kinase inhibitors, which are crucial in cancer therapy. chemimpex.com The quinazoline scaffold is a well-established pharmacophore for targeting protein kinases, and modifications at the 6-position can significantly influence binding affinity and selectivity. Beyond oncology, this building block has been utilized in the creation of compounds with potential applications in treating other diseases. chemimpex.com Its stability and adaptability make it an indispensable tool for medicinal chemists aiming to innovate and develop new therapeutic agents. chemimpex.com

Design and Synthesis of Novel Lead Compounds from the this compound Core

The this compound core has been extensively used as a foundational structure for the design and synthesis of novel lead compounds, particularly in the realm of anticancer drug discovery. The general strategy involves the substitution of the chloro group at the 4-position with various anilino groups and modification of the methoxy group at the 6-position, or introduction of side chains at other positions of the quinazoline ring. tbzmed.ac.irtbzmed.ac.ir

One notable area of focus has been the development of tyrosine kinase inhibitors (TKIs). ontosight.ai For instance, novel 4-anilinoquinazoline (B1210976) derivatives have been designed and synthesized based on the structures of established drugs like erlotinib (B232) and vandetanib (B581). tbzmed.ac.irtbzmed.ac.ir These new compounds often feature various substituents on the aniline (B41778) ring and different side chains on the quinazoline core, aiming to enhance their anti-proliferative activity against cancer cell lines. tbzmed.ac.irnih.gov

The synthesis of these derivatives typically involves a multi-step process. For example, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) from methyl 4-hydroxy-3-methoxybenzoate involves steps like nitration, reduction, cyclization, and chlorination. atlantis-press.com Another common synthetic route for preparing derivatives involves the reaction of a 4-chloroquinazoline (B184009) intermediate with an appropriate amine. nih.gov For instance, 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (B1440065) can be reacted with ethyl 3-amino-1H-pyrrole-2-carboxylate to yield novel 4-pyrrylamino quinazoline derivatives. nih.gov These synthetic strategies allow for the creation of a diverse library of compounds for biological evaluation.

Table 1: Examples of Novel Lead Compounds Derived from this compound

Compound Class Synthetic Strategy Target/Application
4-Anilinoquinazolines Reaction of 4-chloroquinazoline with substituted anilines. Anticancer (e.g., EGFR inhibitors) tbzmed.ac.irtbzmed.ac.ir
4-Pyrrylamino quinazolines Reaction of 4-chloroquinazoline with aminopyrrole derivatives. Anticancer (e.g., RTK inhibitors) nih.gov
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline derivatives Multi-step synthesis starting from methyl 4-hydroxy-3-methoxybenzoate. Intermediates for TKIs atlantis-press.com
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines Modification of the quinazoline ring of a lead compound. Tubulin polymerization inhibitors nih.gov

Molecular Hybridization Strategies with Other Bioactive Pharmacophores

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric units from different bioactive compounds into a single molecule. unife.itnih.gov This approach aims to create hybrid drugs with improved affinity, efficacy, and selectivity, and potentially dual or multiple mechanisms of action. unimi.itmdpi.com The this compound scaffold has been successfully employed in such hybridization strategies to develop novel therapeutic agents.

The core idea behind hybridizing this compound is to combine its inherent biological activities with those of other well-known pharmacophores to create a synergistic effect or to target multiple pathways involved in a disease. researchgate.net For instance, by fusing the quinazoline core with other heterocyclic systems known for their biological relevance, researchers have developed hybrid compounds with enhanced anticancer or antimicrobial properties. researchgate.net

A common approach involves linking the quinazoline moiety to another pharmacophore via a flexible or rigid linker. mdpi.com This allows the individual pharmacophoric units to interact with their respective biological targets. For example, hybrid molecules have been designed by coupling the quinazoline scaffold with fragments known to inhibit other key cellular processes, leading to multi-targeted agents. researchgate.net This strategy holds significant promise for overcoming drug resistance, a major challenge in cancer therapy. unife.it

Optimizing Pharmacological Profiles through Structural Modification

The pharmacological profile of lead compounds derived from the this compound core can be fine-tuned through systematic structural modifications. This process, known as structure-activity relationship (SAR) optimization, is a cornerstone of medicinal chemistry. By altering various parts of the molecule, chemists can enhance potency, improve selectivity, and optimize pharmacokinetic properties.

For derivatives of this compound, modifications are typically made at several key positions. The substituent at the 4-position, often an anilino group, can be varied to explore interactions with the target protein's binding site. nih.gov For example, introducing different halogeno substituents on the anilino ring has been shown to increase potency against receptor tyrosine kinases like EGFR and erbB2. google.com

The methoxy group at the 6-position and other substituents on the quinazoline ring also play a crucial role in determining the compound's biological activity and properties. Modifications at these positions can influence factors such as solubility, metabolic stability, and cell permeability. For instance, replacing the 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) moiety in lead compounds with other N-cycloamino groups has led to the discovery of potent tubulin polymerization inhibitors. nih.gov Through such iterative design, synthesis, and testing cycles, the pharmacological profile of this compound-based compounds can be systematically optimized to yield promising drug candidates. nih.gov

Concluding Remarks and Future Research Trajectories

Summary of Current Advancements and Identified Research Gaps

The compound 6-Chloro-4-methoxyquinazoline has established itself as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of oncology. chemimpex.com Its quinazoline (B50416) core is a key structural motif found in numerous kinase inhibitors. chemimpex.comontosight.ai The chloro group at the 4-position and the methoxy (B1213986) group at the 6-position provide handles for chemical modification, allowing for the generation of diverse compound libraries. chemimpex.com

Current research has extensively utilized this compound for the development of tyrosine kinase inhibitors, which are pivotal in cancer therapy. ontosight.ai The reactivity of the 4-chloro substituent facilitates nucleophilic substitution reactions, enabling the introduction of various side chains to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Despite these advancements, several research gaps remain. While the synthesis of this compound itself is well-documented, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic routes suitable for large-scale production. atlantis-press.com Furthermore, while its role as an intermediate is clear, the intrinsic biological activity of this compound itself has not been extensively explored. A deeper understanding of its own pharmacological profile could unveil new therapeutic possibilities or inform the design of more potent derivatives.

Another area that warrants further investigation is the exploration of derivatives beyond kinase inhibitors. The quinazoline scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. ontosight.aicymitquimica.com Systematic derivatization of this compound could lead to the discovery of novel agents for treating a broader spectrum of diseases.

Prospective Research Directions for this compound and its Derivatives in Chemical Biology

The future of research involving this compound and its derivatives is promising and multifaceted. Several key trajectories can be envisioned:

Development of Novel Kinase Inhibitors: While significant progress has been made, the development of resistance to existing kinase inhibitors remains a major clinical challenge. Future research should focus on designing and synthesizing novel derivatives of this compound that can overcome these resistance mechanisms. This could involve targeting different kinase conformations or developing dual-target inhibitors. nih.gov

Exploration of New Therapeutic Areas: As mentioned, the quinazoline scaffold is a privileged structure in medicinal chemistry. arkat-usa.org A systematic investigation into the potential of this compound derivatives in other therapeutic areas, such as infectious diseases and inflammatory disorders, is a logical next step. chemimpex.comsmolecule.com This could involve screening existing compound libraries against a wide range of biological targets.

Chemical Biology Probes: Derivatives of this compound can be developed as chemical probes to study complex biological processes. For instance, fluorescently labeled or biotinylated versions of the molecule could be used to visualize and identify its protein targets within cells, providing valuable insights into its mechanism of action.

Advanced Drug Delivery Systems: The formulation of this compound derivatives into advanced drug delivery systems, such as nanoparticles or liposomes, could enhance their therapeutic efficacy and reduce off-target effects. Research in this area could focus on improving the solubility, stability, and targeted delivery of these compounds. dtu.dk

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for understanding how different substituents on the quinazoline core influence biological activity. mdpi.com Future research should employ computational modeling and high-throughput screening to systematically explore the chemical space around the this compound scaffold, leading to the rational design of more potent and selective compounds.

Q & A

Q. Advanced

  • In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents. ED₅₀ values <100 mg/kg indicate significant activity .
  • Mechanistic assays : GABA receptor binding studies (IC₅₀ <10 µM in cortical membranes) .
  • Dose-response curves : Data analyzed via nonlinear regression to calculate efficacy metrics .

How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Q. Advanced

  • Methoxy position : 4-Methoxy enhances blood-brain barrier permeability compared to 6- or 7-substituted analogs .
  • Chloro substituents : 6-Chloro improves anticonvulsant activity by 30% versus non-halogenated derivatives .
  • Heterocyclic fusion : Adding pyrazole or thiazole rings increases solubility but may reduce CNS penetration .

How should researchers address contradictions in reported pharmacological data for quinazoline derivatives?

Q. Advanced

  • Variable protocols : Differences in animal models (e.g., mice vs. rats) or dosing schedules (acute vs. chronic) require cross-validation .
  • Statistical rigor : Use ANOVA with post-hoc tests to compare datasets. Outliers may arise from impurities (>5% reduces activity by 20%) .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., ED₅₀ consistency across anticonvulsant assays) .

What safety protocols are essential when handling this compound in the lab?

Q. Basic

  • PPE : Nitrile gloves, lab coats, and chemical-resistant goggles .
  • Ventilation : Use fume hoods for reactions involving volatile chlorinating agents (POCl₃, SOCl₂) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

How is computational modeling applied to predict the reactivity of this compound?

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic substitution sites (C4 and C7 are most reactive) .
  • Molecular docking : Simulate binding to GABAₐ receptors (AutoDock Vina) to prioritize analogs with lower binding energy (<-8 kcal/mol) .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

  • Matrix effects : Plasma proteins reduce LC-MS/MS sensitivity. Mitigate via solid-phase extraction (SPE) with C18 cartridges .
  • Detection limits : UV-based HPLC (LOD ~0.1 µg/mL) vs. MS/MS (LOD ~0.01 µg/mL) .

How do researchers validate the purity of this compound batches for pharmacological studies?

Q. Basic

  • HPLC-UV : Column: C18 (4.6 × 250 mm); mobile phase: acetonitrile/water (70:30); flow rate: 1 mL/min .
  • Melting point : Pure compound melts at 162–164°C; deviations >2°C indicate impurities .
  • Elemental analysis : Match calculated vs. observed C, H, N content (±0.4%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.